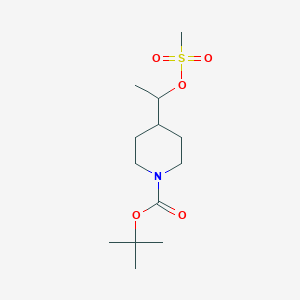
tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H21NO5S. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a methylsulfonyloxyethyl substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Attachment of the Methylsulfonyloxyethyl Group: The methylsulfonyloxyethyl group is introduced through a substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the methylsulfonyloxyethyl moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyloxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives, often involving the conversion of the ester group to an alcohol.
Substitution: Substituted piperidine derivatives with different functional groups replacing the methylsulfonyloxyethyl group.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored as a potential lead compound in drug discovery and development.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structural features and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Comparison:
Structural Differences: The presence of different substituents on the piperidine ring distinguishes these compounds from each other.
Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
Applications: While all these compounds are used in organic synthesis and medicinal chemistry, their specific applications may differ based on their unique properties.
Propriétés
Formule moléculaire |
C13H25NO5S |
|---|---|
Poids moléculaire |
307.41 g/mol |
Nom IUPAC |
tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3 |
Clé InChI |
IRFCMVHKGVYWPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















